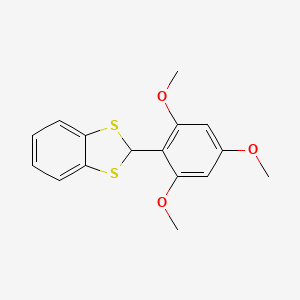![molecular formula C18H13N3S2 B14643142 4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione CAS No. 52978-97-9](/img/structure/B14643142.png)
4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a quinazoline core substituted with an amino group at the 4-position, a naphthyl sulfanyl group at the 6-position, and a thione group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Thione Group: The thione group at the 2-position can be introduced by treating the quinazoline derivative with Lawesson’s reagent or phosphorus pentasulfide.
Substitution with Naphthyl Sulfanyl Group: The naphthyl sulfanyl group can be introduced through a nucleophilic substitution reaction using naphthalen-2-thiol and an appropriate leaving group on the quinazoline core.
Amination: The amino group at the 4-position can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes or corrosion inhibitors.
作用机制
The mechanism of action of 4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
4-Aminoquinazoline-2(1H)-thione: Lacks the naphthyl sulfanyl group, which may result in different biological activities.
6-[(Naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione: Lacks the amino group at the 4-position, which may affect its reactivity and biological properties.
4-Amino-6-[(phenyl)sulfanyl]quinazoline-2(1H)-thione: Substitutes the naphthyl group with a phenyl group, potentially altering its biological activity.
Uniqueness
4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione is unique due to the presence of both the naphthyl sulfanyl group and the amino group, which may confer distinct chemical reactivity and biological activities compared to other quinazoline derivatives.
属性
CAS 编号 |
52978-97-9 |
|---|---|
分子式 |
C18H13N3S2 |
分子量 |
335.5 g/mol |
IUPAC 名称 |
4-amino-6-naphthalen-2-ylsulfanyl-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H13N3S2/c19-17-15-10-14(7-8-16(15)20-18(22)21-17)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
InChI 键 |
UAZUKMLXGIJJRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=S)N=C4N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


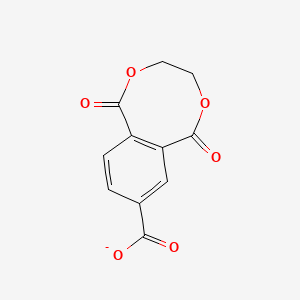
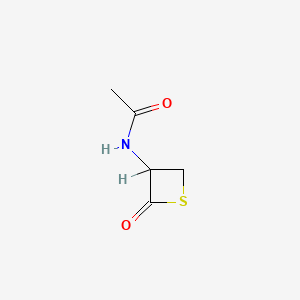
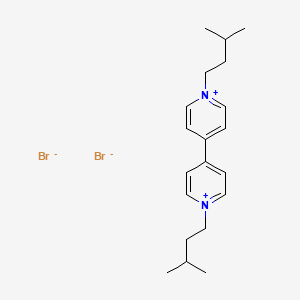
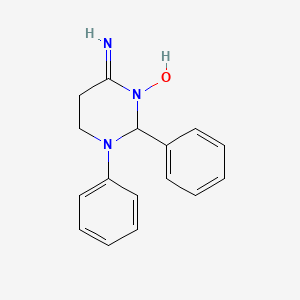
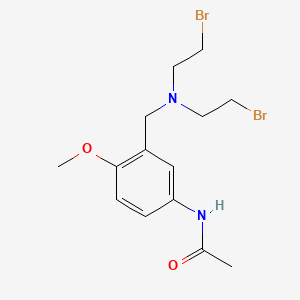
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
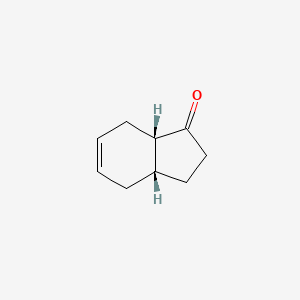
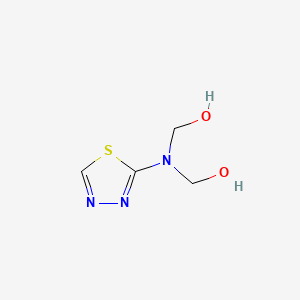
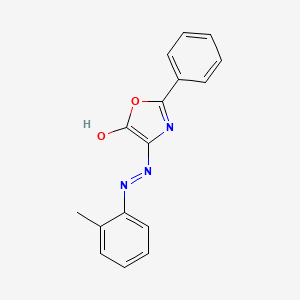
![N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide](/img/structure/B14643102.png)
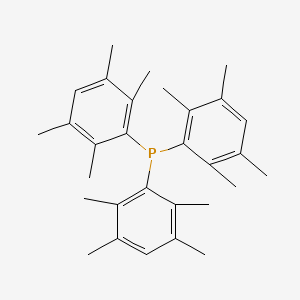

![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
